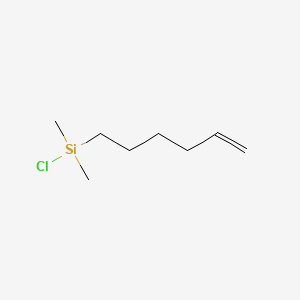

5-Hexenyldimethylchlorosilane

Description

Contextualization within Organosilane Chemistry

Organosilanes are compounds containing at least one carbon-silicon bond. 5-Hexenyldimethylchlorosilane belongs to a specific subset known as chlorosilanes, which are characterized by a silicon atom bonded to at least one chlorine atom. chembk.comscribd.com The Si-Cl bond is highly susceptible to nucleophilic attack, particularly by hydroxyl groups (-OH) found on the surfaces of materials like glass and silicon oxide or in molecules like water and alcohols. chembk.comchemicalbook.comresearchgate.net This reactivity allows the silane (B1218182) to covalently bond to these surfaces, forming stable siloxane (Si-O-Si) linkages and releasing hydrochloric acid as a byproduct.

What makes this compound particularly useful is its dual functionality. While the chlorosilane group provides a mechanism for surface anchoring, the hexenyl group (a six-carbon chain with a terminal double bond) presents a site for a wide array of subsequent organic reactions. nih.govnih.gov This allows researchers to first create a self-assembled monolayer (SAM) on a substrate and then use the exposed vinyl groups to attach other functional molecules, effectively engineering the surface properties. nih.govnih.govresearchgate.net This bifunctional nature positions it as a key intermediate for linking inorganic substrates to organic functional layers.

Significance in Advanced Materials and Synthetic Methodologies

The unique structure of this compound has made it a crucial reagent in the development of advanced functional materials and novel synthetic strategies. dakenchem.com

Advanced Materials Research:

A primary application is in the fabrication of functionalized surfaces and self-assembled monolayers (SAMs). researchgate.net Researchers utilize vapor phase silanization with this compound to create vinyl-terminated surfaces on substrates like silicon wafers and glass. nih.govnih.gov These vinyl-functionalized surfaces serve as a platform for further modification.

One innovative application is the creation of chemical concentration gradients. nih.govnih.gov By controlling the vapor deposition process, a gradual change in the density of the vinyl groups can be achieved across a surface. nih.govresearchgate.net Such gradients are powerful tools in biomedical research for studying how cells respond to varying concentrations of biomolecules. For instance, researchers have fabricated gradients using this compound and subsequently attached peptides via the vinyl groups to study the migration of Schwann cells. nih.gov This approach is also used to create orthogonal gradients, where two different chemicals are deposited in perpendicular directions, allowing for the investigation of synergistic effects of multiple bioactive signals on cell behavior. nih.govresearchgate.net

Synthetic Methodologies:

In synthetic chemistry, this compound is employed in several modern synthetic methodologies. The terminal vinyl group is particularly amenable to "click" chemistry, a class of reactions known for their high efficiency and specificity. nih.govnih.gov Specifically, it readily participates in the thiol-ene reaction, where a thiol-containing molecule (like a cysteine-terminated peptide) is covalently attached to the vinyl group, often initiated by UV light. nih.govnih.gov

Furthermore, the compound serves as a precursor in more complex polymer synthesis. In one method, the alkenyl group of this compound is cleaved through ozonolysis to produce a (5-pentanal)dimethylchlorosilane, an aldehyde-functionalized silane. google.com This aldehyde can then act as an initiator for the free-radical polymerization of monomers like styrene (B11656) or ethyl acrylate, leading to the formation of silicone-organic block copolymers. google.com

It is also integral to surface-initiated polymerization techniques, such as surface-initiated ring-opening metathesis polymerization (SiROMP). nih.gov In this method, the silane is first anchored to a substrate to create a vinyl-terminated surface. A catalyst is then used to initiate the polymerization of cyclic olefin monomers directly from the surface, resulting in a dense layer of grafted polymer chains, often referred to as polymer brushes. nih.gov This "grafting from" approach provides excellent control over the thickness and density of the resulting polymer film. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-hex-5-enyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKBNSIOLMRTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474030 | |

| Record name | 5-Hexenyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

30102-73-9 | |

| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexenyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Precursor Chemistry of 5 Hexenyldimethylchlorosilane

Established Synthetic Pathways for 5-Hexenyldimethylchlorosilane

The synthesis of this compound is primarily achieved through well-established organometallic reactions that leverage the reactivity of silicon hydrides.

Chlorosilane-Hexene Reactions for Compound Formation

The principal method for forming this compound involves the hydrosilylation of 1-hexene (B165129) with dimethylchlorosilane (HSi(CH3)2Cl). This reaction adds the silicon-hydride bond across the carbon-carbon double bond of the hexene molecule. The process generally requires heating the reactants in a suitable solvent. chembk.comchembk.com This addition reaction is typically catalyzed by a platinum-based catalyst. The terminal placement of the silyl (B83357) group on the hexenyl chain indicates that the reaction proceeds via an anti-Markovnikov addition mechanism, which is characteristic of platinum-catalyzed hydrosilylation.

Purification Techniques for Research Applications

For research-grade applications that demand high purity, this compound is typically purified by distillation. chembk.com This technique separates the desired product from unreacted starting materials, catalyst residues, and any side products formed during the synthesis. In applications where the silane (B1218182) is used to coat substrates, such as silicon dioxide particles or glass slides, purification of the treated surface is achieved by methods like vacuum filtration and extensive washing with appropriate solvents, such as toluene (B28343), to remove any excess, unreacted silane. uci.edu

Precursor Role in Complex Siloxane Synthesis

A major application of this compound is in polymer chemistry, specifically in the synthesis of functionalized polysiloxanes.

Preparation of Alkenyl-Endblocked Polydimethylsiloxanes

This compound serves as a critical chain-terminating agent in the synthesis of polydimethylsiloxanes (PDMS). google.com In the polymerization of siloxane monomers, the reactive chlorosilyl group of this compound can react with the silanol (B1196071) (Si-OH) groups at the ends of growing PDMS chains. This reaction effectively "caps" the polymer chain, introducing a terminal 5-hexenyl group at one or both ends. google.comgoogle.com The resulting polymers are known as telechelic, hexenyl-functional siloxane polymers, which are valuable intermediates for creating more complex polymer architectures like block copolymers. google.com

Control of Siloxane Chain Length and Molecular Weight in Polymerization

The concentration of this compound used during polymerization provides a straightforward method for controlling the final molecular weight of the polysiloxane. google.comepo.org The average molecular weight of the resulting siloxane polymer is inversely proportional to the concentration of the end-capping agent. google.com By carefully adjusting the amount of this compound added to the reaction, chemists can precisely control the average chain length and thus obtain siloxane blocks of various, predetermined sizes. google.com

Derivatization to Functional Silane Intermediates

The terminal double bond of the hexenyl group in this compound is a reactive handle that can be transformed into other functional groups, creating a variety of functional silane intermediates.

One notable derivatization is its conversion to an aldehyde. This can be accomplished through ozonolysis of the double bond, followed by a reduction of the resulting ozonide intermediate. This process yields (5-pentanal)dimethylchlorosilane, a silane aldehyde that can be used to initiate further polymerizations. google.com

Another significant application of the hexenyl group is its participation in thiol-ene "click" reactions. After the silane is anchored to a hydroxylated surface (like glass or silicon oxide) via its chlorosilyl group, the exposed vinyl terminus is available for reaction. rsc.orgnih.gov This reaction allows for the covalent attachment of thiol-containing molecules, such as cysteine-terminated peptides, to the surface. nih.govnih.gov This method is widely used to create functionalized surfaces for biomedical and materials science research. nih.gov

Summary of Derivatization Reactions

| Starting Moiety | Reaction | Reagents | Resulting Functional Group | Source |

|---|---|---|---|---|

| Hexenyl Group | Ozonolysis/Reduction | 1. Ozone (O3)2. Reducing Agent | Aldehyde | google.com |

Ozonolysis for Aldehyde Silane Formation from this compound

The ozonolysis of this compound is a critical step in converting its terminal alkene group into a more functionalized carbonyl group, specifically an aldehyde. This oxidative cleavage reaction targets the carbon-carbon double bond of the hexenyl group. masterorganicchemistry.com The process involves bubbling ozone (O₃) through a solution of the silane at a low temperature, typically -78°C. google.com This reaction leads to the formation of a primary ozonide, also known as a molozonide, which is an unstable intermediate. msu.edu This initial adduct rapidly rearranges to form a more stable ozonide intermediate, a five-membered ring containing a peroxide linkage (a 1,2,4-trioxolane). masterorganicchemistry.comgoogle.com

Table 1: Ozonolysis Reaction Parameters for this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | This compound | google.com |

| Reagent | Ozone (O₃) | google.com |

| Solvent | Methylene Chloride | google.com |

| Temperature | -78 °C | google.com |

| Intermediate | Ozonide | google.com |

Reductive Treatment of Ozonide Intermediates

Following the formation of the ozonide from this compound, a reductive workup is necessary to yield the final aldehyde silane. masterorganicchemistry.com The ozonide intermediate, being potentially explosive, is not isolated and is treated in situ with a reducing agent. masterorganicchemistry.com A common and effective method for this reduction is the use of zinc dust and acetic acid. google.com This combination efficiently cleaves the ozonide to produce the desired aldehyde, in this case, (5-pentanal)dimethylchlorosilane, with complete conversion of the starting material reported. google.com

The reaction mixture, after ozonolysis, is typically warmed slightly before the introduction of the reducing agents. google.com The zinc metal acts as the reducing agent, while acetic acid provides a proton source. stackexchange.com This process is a type of "reductive workup," which ensures that the newly formed aldehyde is not further oxidized to a carboxylic acid. masterorganicchemistry.com

Besides the zinc-acetic acid system, a variety of other reducing agents can be employed for the reductive cleavage of ozonides. These alternatives offer different reaction conditions and compatibilities with other functional groups. google.com

Table 2: Reducing Agents for Ozonide Cleavage

| Reducing Agent | Type | Source |

|---|---|---|

| Zinc and Acetic Acid | Metal/Acid Combination | google.com |

| Dimethyl Sulfide (CH₃)₂S | Sulfide | google.compearson.com |

| Triphenylphosphine (PPh₃) | Phosphine | masterorganicchemistry.com |

| Sodium Bisulfite (NaHSO₃) | Sulfite | google.com |

The selection of the reducing agent can be tailored based on the specific requirements of the synthesis, though zinc and acetic acid have been demonstrated to be effective for the conversion of the this compound ozonide to its corresponding aldehyde. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (5-pentanal)dimethylchlorosilane |

| Acetic Acid |

| Dimethyl Sulfide |

| Methylene Chloride |

| Ozone |

| Sodium Bisulfite |

| Stannous Chloride |

| Triphenylphosphine |

Chemical Reactivity and Mechanistic Investigations Involving 5 Hexenyldimethylchlorosilane

Hydrosilylation Reactions of the Hexenyl Moiety

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like a carbon-carbon double bond, is a fundamental reaction for the hexenyl group of 5-hexenyldimethylchlorosilane. wikipedia.org This process is crucial for the synthesis of organosilicon compounds. wikipedia.org

Platinum-Catalyzed Hydrosilylation Mechanisms

Platinum complexes are highly effective and widely used catalysts for hydrosilylation reactions. wikipedia.orgnih.gov The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.comethz.ch

The key steps of the Chalk-Harrod mechanism are:

Oxidative Addition: The hydrosilane reacts with the platinum(0) catalyst, leading to the oxidative addition of the Si-H bond to the metal center. mdpi.comlibretexts.org

Olefin Coordination: The alkene (the hexenyl group) coordinates to the platinum complex. mdpi.com

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. mdpi.com

Reductive Elimination: The final product is formed through the reductive elimination of the resulting alkylsilyl group from the platinum complex, regenerating the active catalyst. mdpi.comlibretexts.org

While the Chalk-Harrod mechanism is widely cited, modified versions have been proposed to account for the formation of various products and the observed regioselectivity. mdpi.com One such variation involves the insertion of the alkene into the metal-silicon (M-Si) bond, followed by reductive elimination of a C-H bond to yield a vinylsilane product. libretexts.org

| Catalyst | Description | Key Features |

| Speier's Catalyst (H₂PtCl₆) | A breakthrough in hydrosilylation catalysis. wikipedia.org | Highly effective for a wide range of reactions. |

| Karstedt's Catalyst | A lipophilic platinum complex soluble in organic substrates. wikipedia.org | Widely used in industrial applications. |

| Wilkinson's Catalyst | A rhodium-based catalyst also effective for hydrosilylation. wikipedia.org | Can exhibit solvent-dependent stereoselectivity. sigmaaldrich.com |

Exploration of Non-Precious Metal Catalysts in Hydrosilylation

Due to the high cost of platinum, significant research has been dedicated to developing catalysts based on more abundant and less expensive non-precious metals. nih.gov

Iron-Based Catalysts: Iron complexes, such as those containing pyridine (B92270) di-imine (PDI) ligands, have been shown to catalyze the hydrosilylation of alkenes. researchgate.net Some iron catalysts can operate at room temperature, offering an advantage over traditional platinum catalysts that often require elevated temperatures. researchgate.net Mechanistic studies suggest the involvement of Fe-H active intermediates in the catalytic cycle. nih.gov

Cobalt-Based Catalysts: Cobalt complexes with N-heterocyclic carbene (NHC) ligands have demonstrated catalytic activity in the hydrosilylation of alkenes. nih.gov The steric properties of the NHC ligand can influence the regioselectivity of the reaction, leading to either Markovnikov or anti-Markovnikov addition products. nih.gov The proposed mechanism involves cobalt(I) silyl (B83357) species as key active intermediates. nih.gov

Nickel-Based Catalysts: Nickel nanoparticle catalysts have been developed for the hydrosilylation of alkenes with high anti-Markovnikov selectivity. nih.gov These catalysts can also promote tandem isomerization-hydrosilylation reactions. nih.gov

| Catalyst Type | Example | Key Findings |

| Iron-Based | Fe(II) complex with pyridine di-imine (PDI) ligand | Catalyzes hydrosilylation of 1-hexene (B165129). researchgate.net |

| Cobalt-Based | Co(I)-NHC complexes | Regioselectivity can be tuned by ligand sterics. nih.gov |

| Nickel-Based | Nickel nanoparticles | High anti-Markovnikov selectivity. nih.gov |

Regioselectivity and Stereoselectivity Studies in Addition Reactions

The regioselectivity of hydrosilylation refers to the orientation of the Si-H addition across the double bond, leading to either the terminal (anti-Markovnikov) or internal (Markovnikov) product. masterorganicchemistry.comlumenlearning.com Stereoselectivity concerns the spatial arrangement of the added atoms, resulting in either syn or anti addition. masterorganicchemistry.com

Regioselectivity: In the context of terminal alkenes like the hexenyl group, platinum-catalyzed hydrosilylation typically results in anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon. wikipedia.org However, the choice of catalyst and reaction conditions can influence the outcome. For instance, certain cobalt catalysts can be tuned to favor Markovnikov addition with aryl-substituted alkenes. nih.gov

Stereoselectivity: Hydrosilylation of alkenes catalyzed by platinum generally proceeds via cis-addition (or syn-addition), where the silicon and hydrogen atoms add to the same face of the double bond. libretexts.orglibretexts.org

The addition of other reagents to the hexenyl moiety also exhibits specific selectivity. For example, the addition of hydrogen halides (like HBr) typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. lumenlearning.comlibretexts.org This is due to the formation of the more stable carbocation intermediate. libretexts.orgmsu.edu

Characterization of Intermediates and Active Species

Understanding the intermediates and active species in a catalytic cycle is crucial for optimizing reaction conditions and catalyst design. In platinum-catalyzed hydrosilylation, the active species is generally considered to be a platinum(0) complex. mdpi.com The Chalk-Harrod mechanism postulates a metal complex containing a hydride, a silyl ligand, and the alkene substrate as a key intermediate. wikipedia.org

Recent studies have suggested that the nature of the active species and intermediates may be more complex than previously thought. ethz.ch It has been proposed that in some cases, the reaction proceeds through Pt-Si-H clusters of 3-5 atoms. ethz.ch These cyclic metal(oid) clusters could provide a lower-energy pathway compared to the traditional Chalk-Harrod mechanism. ethz.ch

For non-precious metal catalysts, mechanistic studies have also aimed to identify the key species. In cobalt-catalyzed systems, cobalt(I) silyl species are proposed as the active intermediates. nih.gov For certain iron-based catalysts, Fe-H species are believed to be the active intermediates. nih.gov

Polymerization Processes Initiated or Modified by this compound

The dual functionality of this compound allows it to act as a surface modifier and an initiator for certain types of polymerization.

Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP)

Surface-initiated ring-opening metathesis polymerization (SI-ROMP) is a powerful technique for grafting polymer chains from a substrate, allowing for control over film thickness and graft density. nih.gov this compound plays a crucial role in preparing surfaces for SI-ROMP.

The process typically involves the following steps:

Surface Functionalization: A substrate, such as a silicon wafer, is first treated with this compound. nih.gov The chlorosilane group reacts with hydroxyl groups on the surface to form a stable self-assembled monolayer (SAM), leaving the terminal hexenyl groups exposed. nih.govnih.gov

Catalyst Attachment: A ROMP catalyst, such as a Grubbs' generation catalyst, is introduced. The catalyst's metal center coordinates with the surface-bound hexenyl groups. nih.govresearchgate.net

Polymerization: Monomers, typically cyclic olefins with sufficient ring strain, are added. nih.gov The surface-tethered catalyst initiates the ring-opening polymerization, causing polymer chains to grow from the surface. nih.govresearchgate.net

This "grafting from" method ensures that the polymer chains are covalently attached to the substrate. nih.gov SI-ROMP has been used to polymerize various cyclic olefins, and the choice of monomer can be used to tune the properties of the resulting polymer film. nih.govcmu.edu

Free Radical Polymerization Initiation from Siloxane Backbones

The functionalization of siloxane polymers with specific reactive groups is a key strategy for creating novel materials. This compound serves as a critical reagent in this process, primarily as an end-capping agent to control the molecular weight of siloxane chains and introduce reactive hexenyl groups. google.com In the synthesis of telechelic (end-functionalized) siloxane polymers, the polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) is conducted in the presence of this compound. The concentration of the chlorosilane is inversely proportional to the resulting average molecular weight of the siloxane block; a higher concentration leads to shorter chains. google.com

These terminal hexenyl groups can be chemically converted into initiation sites for free radical polymerization. For instance, the double bond can be transformed into an aldehyde or ketone group. google.com In the presence of a suitable redox initiation system, such as a copper(II) salt, these carbonyl-functional siloxanes can generate α-acyl carbon-centered radicals. google.comresearchgate.net These radicals are capable of initiating the polymerization of various vinyl monomers, such as ethyl acrylate. google.com This initiation from the terminus of the siloxane chain leads to the formation of A-B-A type tri-block copolymers, where the 'B' block is the polysiloxane segment and the 'A' blocks are the organic vinyl polymers. google.com This method provides a pathway to silicone-organic block copolymers by combining the condensation polymerization of siloxanes with the free radical polymerization of vinyl monomers. google.comresearchgate.net

Graft Copolymer Synthesis and Characterization

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using this compound to introduce reactive sites. The "grafting from" method involves creating initiation sites along a polymer backbone from which the side chains can be grown. mdpi.com By incorporating a monomer functionalized with a hexenyl group (derived from this compound) into a polymer backbone, pendant double bonds are made available for subsequent modification.

These pendant hexenyl groups can be converted into free-radical initiation sites, similar to the process for block copolymers. This allows for the polymerization of vinyl monomers directly from the backbone, resulting in a graft copolymer structure. google.com Alternatively, the hexenyl group can serve as a point of attachment for pre-formed polymer chains in a "grafting to" approach. mdpi.com

The characterization of these complex structures is crucial to confirm their synthesis and determine their properties. A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of both the backbone polymer and the grafted side chains by identifying their characteristic resonance signals. mdpi.comuctm.edu

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to verify the incorporation of different functional groups and the formation of the graft copolymer. uctm.eduresearchgate.net

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the copolymers, often showing an increase in molecular weight after the grafting process. mdpi.com

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties, such as glass transition temperatures and thermal stability, which are often different from those of the constituent homopolymers. uctm.eduresearchgate.netmdpi.com

| Technique | Purpose in Graft Copolymer Characterization |

| NMR | Confirms chemical structure and composition. |

| FT-IR | Verifies the presence of functional groups from both backbone and grafts. |

| GPC | Measures molecular weight and polydispersity. |

| DSC/TGA | Determines thermal properties like glass transition and decomposition temperature. |

Surface Functionalization Reactions with this compound

Formation of Self-Assembled Monolayers (SAMs)

This compound is utilized to form self-assembled monolayers (SAMs) on various substrates that possess surface hydroxyl (-OH) groups, such as silicon wafers, glass, and metal oxides. wikipedia.orgresearchgate.net The formation of the SAM is a two-part process involving the headgroup's reaction with the substrate and the organization of the tail groups. wikipedia.org

The reactive chlorosilane "headgroup" of the molecule readily reacts with the surface silanol (B1196071) (Si-OH) or metal hydroxide (B78521) (M-OH) groups. This reaction forms a strong, stable covalent siloxane bond (Si-O-Substrate), anchoring the molecule to the surface. wikipedia.org The energy of this covalent bond can be substantial, for example, around 452 kJ/mol for a silane (B1218182) on a hydroxylated substrate, which makes the resulting monolayer very robust. wikipedia.org

Once anchored, the aliphatic hexenyl "tail groups" orient themselves away from the substrate. wikipedia.org Van der Waals interactions between adjacent hydrocarbon chains contribute to the ordering and packing of the monolayer. The result is a surface terminated with hexenyl groups, effectively changing the chemical and physical properties of the substrate. These terminal double bonds provide a reactive platform for further chemical modifications. rsc.org The process is typically carried out by immersing the substrate in a dilute solution of the silane in an anhydrous organic solvent.

Vapor-Phase Silanization Techniques for Substrate Modification

Vapor-phase silanization is an alternative method for applying this compound to a substrate surface, offering advantages such as uniform monolayer deposition and the use of small quantities of reagents. ulisboa.ptgelest.com This technique is particularly suitable for silanes with sufficient vapor pressure. gelest.com

In a typical procedure, the substrate is placed in a sealed chamber, often under vacuum or an inert atmosphere, separate from a reservoir containing the liquid this compound. researchgate.netnih.gov The chamber is then heated to a specific temperature, causing the silane to vaporize. The silane molecules diffuse through the chamber and adsorb onto the substrate surface. researchgate.net The elevated temperature facilitates the reaction between the chlorosilane headgroup and the surface hydroxyl groups, forming the covalent linkage. gelest.com

A specific study reported using vapor-phase silanization with this compound by placing the substrates in a Schlenk flask with 0.5 mL of the silane. nih.gov The sealed flask was heated to 70°C for 16 hours to allow the monolayer to form. nih.gov Following the reaction, the substrates are typically rinsed with solvents like toluene (B28343) and ethanol (B145695) to remove any non-covalently bound molecules. nih.gov This method can be controlled by adjusting parameters like time and temperature to achieve desired surface coverage and homogeneity. rsc.org

| Parameter | Example Condition | Reference |

| Reagent | This compound | nih.gov |

| Method | Vapor Phase Deposition in sealed Schlenk flask | nih.gov |

| Temperature | 70°C | nih.gov |

| Time | 16 hours | nih.gov |

| Post-treatment | Rinsing with toluene, ethanol, and water | nih.gov |

Orthogonal Surface Functionalization Strategies

Orthogonal functionalization refers to the ability to perform multiple, independent chemical reactions on the same substrate without interference, allowing for the creation of complex, multifunctional surfaces. researchgate.netnih.gov this compound, with its terminal alkene group, can be used in conjunction with other silanes bearing different reactive functionalities to achieve such orthogonal surfaces.

In one demonstrated strategy, researchers created orthogonal concentration gradients on a single substrate. researchgate.net This was achieved by sequentially depositing two different silanes from the vapor phase in perpendicular directions.

First Deposition: 4-chlorobutyldimethylchlorosilane (B97454) was deposited in the X-direction, creating a surface with a gradient of reactive chloroalkyl groups.

Second Deposition: this compound was subsequently deposited in the Y-direction, creating a perpendicular gradient of reactive hexenyl groups. researchgate.net

The resulting surface possessed two distinct functional groups—a chloro group and a hexenyl group—whose concentrations varied independently across the two-dimensional plane. researchgate.net This allows for subsequent, selective reactions. For example, the chloro-group could undergo nucleophilic substitution, while the hexenyl group could undergo a thiol-ene reaction, enabling the precise spatial placement of two different molecules on the same surface. researchgate.netnih.gov Such strategies are key for developing advanced biosensors and patterned materials. beilstein-journals.org

Thiol-Ene "Click" Reactions for Post-Functionalization

Surfaces functionalized with this compound are terminated with a layer of accessible hexenyl groups. The terminal carbon-carbon double bond of the hexenyl group is an excellent substrate for the thiol-ene "click" reaction. nih.gov "Click" chemistry describes reactions that are high-yielding, fast, specific, and can be performed under mild conditions, often in the presence of other functional groups. mdpi.com

The thiol-ene reaction involves the addition of a thiol (a molecule containing an R-SH group) across the double bond (the "ene"). osti.gov This reaction is typically initiated by UV light in the presence of a photoinitiator or by thermal initiation. osti.govnih.gov The process is highly efficient and allows for the covalent attachment of a wide variety of thiol-containing molecules to the surface. rsc.org

This post-functionalization strategy is extremely versatile. Researchers can attach:

Hydrophobic or Hydrophilic small molecules: To precisely control surface wettability. nih.gov

Biomolecules: Peptides, DNA, or carbohydrates containing a thiol group can be immobilized to create bioactive surfaces for biosensors or cell culture studies. rsc.org

Polymers: Thiol-terminated polymers can be grafted onto the surface to alter its physical properties. nih.gov

For example, a surface presenting hexenyl groups can be immersed in a solution containing the desired thiol and a photoinitiator, and then irradiated with UV light for a short period to achieve high-density surface functionalization. osti.gov This provides a powerful and modular approach to creating complex, functional surfaces starting from a simple silanization step with this compound.

Other Significant Chemical Transformations of this compound

Beyond its utility in radical cyclization reactions, this compound participates in other notable chemical transformations. These include its use in surface chemistry studies that model atmospheric processes and its role as a reagent for introducing hexyldimethylsilyl functional groups in organic synthesis.

Ozonolysis and Subsequent Photolysis in Surface Chemistry Contexts

In the field of atmospheric chemistry, understanding the aging of organic aerosols is crucial. This compound has been employed as a model compound to study the surface chemistry of organic-coated aerosol particles. rsc.orgiris-biotech.de In these studies, self-assembled monolayers (SAMs) of this compound are formed on silicon oxide (SiO₂) nanoparticles, creating a surface terminated with alkene groups. rsc.orgiris-biotech.de This system serves as a surrogate for aerosol particles coated with organic surfactants. rsc.orgiris-biotech.de

The primary investigation involves the ozonolysis of these alkene-terminated SAMs, followed by photolysis to simulate photochemical aging in the atmosphere. rsc.orgiris-biotech.de The reaction of the terminal double bond of the hexenyl group with ozone leads to the formation of a photochemically active surface. rsc.orglibretexts.org The mechanism is consistent with the Criegee mechanism for the ozonolysis of terminal alkenes, resulting in the formation of secondary ozonides and other peroxides on the SAM surface. rsc.org

Subsequent photolysis of this oxidized surface, particularly in the tropospheric actinic window (wavelengths greater than 295 nm), leads to the release of small, oxygenated organic molecules into the gas phase. rsc.orglibretexts.org The primary photolysis products observed are formaldehyde (B43269) (HCHO) and formic acid (HCOOH). rsc.orgiris-biotech.de These products are detected in real-time using techniques such as infrared cavity ring-down spectroscopy. rsc.org

The research highlights that the oxidation of unsaturated organic films by ozone significantly alters their photochemical properties, transforming them into a state that can be further aged by sunlight. rsc.orglibretexts.org This "photoaging" process can act as an atmospheric source of small organic molecules and free radicals. rsc.orgiris-biotech.de

Table 1: Summary of Ozonolysis and Photolysis of this compound SAMs

| Feature | Description | Reference |

|---|---|---|

| Model System | Self-assembled monolayers (SAMs) of this compound on SiO₂ nanoparticles. | rsc.orgiris-biotech.de |

| Purpose | To serve as a surrogate for organic-coated aerosol particles and study their photochemical aging. | rsc.orgiris-biotech.de |

| Ozonolysis Reaction | Reaction of the terminal alkene with ozone, consistent with the Criegee mechanism. | rsc.org |

| Intermediate Surface Species | Secondary ozonides (1,3,4-trioxalones) and other peroxides. | rsc.org |

| Photolysis Conditions | UV radiation, particularly at wavelengths > 295 nm. | rsc.orglibretexts.org |

| Observed Gas-Phase Products | Formaldehyde (HCHO) and Formic Acid (HCOOH). | rsc.orgiris-biotech.de |

| Significance | Demonstrates that ozonolysis creates a photochemically active surface, and subsequent photolysis contributes to atmospheric aging of organic aerosols. | rsc.orglibretexts.org |

Introduction of Hexyldimethylsilane Groups in Organic Synthesis

This compound serves as a reagent for the introduction of the hexyldimethylsilyl group onto other organic molecules. This is a common application for organochlorosilanes in organic synthesis. The reactivity of the silicon-chlorine bond allows for nucleophilic substitution reactions with various nucleophiles.

The most common application in this context is the formation of silyl ethers by reacting this compound with alcohols. In a typical procedure, an alcohol is reacted with the chlorosilane in the presence of a weak base, such as a tertiary amine (e.g., pyridine or triethylamine). The base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the buildup of corrosive acid and shifts the equilibrium towards the product. The resulting hexyldimethylsilyl ether can function as a protecting group for the hydroxyl functionality. Silyl ethers are generally stable under a variety of reaction conditions but can be cleaved when necessary.

Similarly, this compound can react with other nucleophiles, such as amines, to form the corresponding silylamines. While its primary documented use is in the functionalization of surfaces to create self-assembled monolayers, its reactivity profile is analogous to other monochlorosilanes used in broader synthetic applications. numberanalytics.com The presence of the terminal alkene in the hexenyl group offers a potential site for further functionalization after the silyl group has been attached to a substrate molecule.

Table 2: General Reactions for Introducing Hexyldimethylsilyl Groups

| Reaction Type | Reactants | General Product | Byproduct |

|---|---|---|---|

| Silyl Ether Formation | This compound + Alcohol (R-OH) | Hexyldimethylsilyl Ether (R-O-Si(CH₃)₂(C₆H₁₁)) | HCl |

| Silylamine Formation | This compound + Amine (R₂NH) | Hexyldimethylsilylamine (R₂N-Si(CH₃)₂(C₆H₁₁)) | HCl |

Advanced Applications and Material Science Contributions

Engineered Surfaces and Interfaces

5-Hexenyldimethylchlorosilane is a key reagent in the creation of precisely engineered surfaces with tailored chemical and physical properties. Its ability to form self-assembled monolayers (SAMs) on various substrates is fundamental to these applications. rsc.org The formation of these monolayers allows for the introduction of specific functionalities onto a surface, transforming a standard substrate into a highly specialized material. researchgate.net

A significant application of this compound is in the fabrication of chemical concentration gradients on surfaces. These gradients are powerful tools for high-throughput, combinatorial studies, allowing researchers to investigate the effects of varying molecular concentrations across a single substrate. nih.gov

One method involves vapor deposition from a chemical source within a confined chamber under vacuum. nih.gov By controlling the diffusion time of this compound vapor, a one-dimensional concentration gradient of vinyl-terminated groups is formed on a substrate, such as a glass slide. nih.govnih.gov The resulting gradient can be characterized by measuring the static water contact angle at different points along the surface; the contact angle changes gradually, reflecting the varying density of the hydrophobic alkylsilane. nih.govresearchgate.net These vinyl-functionalized gradients serve as a platform for subsequent reactions, such as the photo-initiated thiol-ene "click" reaction, to immobilize other molecules, like cysteine-terminated peptides, in a similarly graded fashion. nih.gov This creates a surface where the density of a specific biomolecule changes linearly, enabling studies on how concentration affects cellular responses. nih.gov

Another approach uses sequential deposition of different chlorosilanes to create orthogonal gradients, where two different chemical functionalities are varied independently in the X and Y directions on a single surface. researchgate.net For instance, researchers have created such surfaces by first depositing 4-chlorobutyldimethylchlorosilane (B97454) in one direction and then this compound in the perpendicular direction. researchgate.net The resulting two-dimensional gradient surface provides a platform to study the synergistic effects of two different immobilized molecules on cell behavior. researchgate.net

Table 1: Example of Gradient Characterization via Contact Angle This table represents typical data showing how static water contact angle can vary along a surface with a gradient of an organosilane, reflecting the change in surface hydrophobicity.

| Position on Substrate (mm from source) | Static Water Contact Angle (Degrees) | Inferred Surface Property |

|---|---|---|

| 5 | ~75° | High density of vinyl silane (B1218182) |

| 10 | ~68° | Medium-high density of vinyl silane |

| 15 | ~60° | Medium density of vinyl silane |

| 20 | ~52° | Low density of vinyl silane |

| 25 | ~45° | Very low density of vinyl silane |

Control over the spatial density of ligands on a surface is critical for studying many biological and chemical processes, from cell adhesion to catalysis. nih.govirb.hr this compound facilitates this control by first creating a reactive surface whose density can be tuned. The gradient fabrication methods described previously are a prime example of achieving spatial control over ligand density. nih.govnih.gov

By first creating a gradient of vinyl groups using this compound, and then attaching a specific ligand (e.g., a peptide), a corresponding gradient in ligand density is achieved. nih.gov The density of the immobilized molecule can be quantified using techniques like X-ray Photoelectron Spectroscopy (XPS), which can measure the elemental composition (e.g., nitrogen-to-carbon ratio for peptides) along the surface to confirm the concentration profile. nih.gov This allows for the precise tailoring of ligand presentation to study how cells or proteins respond to varying ligand spacing and density. nih.govnih.gov This approach is a powerful alternative to methods that rely on mixing different ratios of functionalized and non-functionalized molecules in solution before surface deposition. nih.gov

Silane coupling agents are widely used as adhesion promoters in coatings, adhesives, and sealants to create durable bonds between dissimilar materials, such as an organic polymer and an inorganic substrate (e.g., glass, metal). dow.comchemsilicone.com These agents function as a "chemical bridge" at the interface. specialchem.com While specific studies naming this compound in commercial sealants are not prevalent, its bifunctional nature fits the profile of an effective adhesion promoter.

The general mechanism involves the chlorosilane end of the molecule reacting with the inorganic substrate (like glass or metal oxides) to form robust covalent bonds. atamankimya.com The organic functional group—in this case, the hexenyl group—can then co-react or entangle with the organic polymer matrix of the adhesive or coating. dow.comchemsilicone.com This creates a strong, covalent link across the interface, improving initial adhesion and enhancing resistance to moisture, temperature, and chemicals, thereby extending the service life of the material. chemsilicone.com The use of silane adhesion promoters is critical in industries like automotive, construction, and electronics for ensuring the reliability of bonded components. dow.comatamankimya.com

This compound is also utilized in the preparation of photosensitive polymers and coatings. chembk.comchembk.com The terminal vinyl group on the molecule is susceptible to polymerization and cross-linking reactions, particularly those initiated by light (photopolymerization).

In one application, a surface is first functionalized with this compound to create a vinyl-terminated monolayer. nih.gov This surface can then be immersed in a solution containing another molecule (like a thiol-terminated peptide) and a photoinitiator. nih.gov Upon exposure to UV light, a thiol-ene "click" reaction occurs, covalently grafting the molecule to the surface. nih.gov This process demonstrates how the silane facilitates a photosensitive surface modification. This principle can be extended to create photosensitive polymer films or coatings where the cross-linking and curing process is controlled by light exposure.

The functionalization of semiconductor surfaces, such as silicon (Si) and germanium (Ge), is crucial for developing advanced electronic devices, sensors, and biosensors. caltech.edunih.gov This process modifies the surface to passivate it against oxidation, alter its electronic properties, or provide chemical "hooks" for further modification. nih.govmdpi.com

This compound is a suitable reagent for the functionalization of hydride-terminated semiconductor surfaces. The terminal alkene group can react with Si-H or Ge-H bonds via hydrosilylation or hydrogermylation, respectively, often initiated thermally or with UV light. mdpi.comnsf.gov This reaction forms a stable, direct carbon-silicon or carbon-germanium covalent bond, grafting the organic molecule to the semiconductor surface. mdpi.com This creates a protective organic layer that can prevent unwanted oxidation and provides a new surface functionality (the vinyl group, if the reaction is performed with a diene, or a saturated alkyl chain if the hexenyl group reacts directly) for further chemical transformations. mdpi.comosti.gov This method is valued for its ability to form well-defined organic layers on semiconductor materials. researchgate.netmdpi.com

Table 2: Conceptual Overview of Semiconductor Functionalization This table outlines the roles of the components in the functionalization of a semiconductor surface using this compound.

| Component | Role/Purpose | Reaction Type |

|---|---|---|

| Silicon or Germanium Substrate | The base semiconductor material to be modified. | N/A |

| Hydride-Terminated Surface (Si-H, Ge-H) | An activated surface that is reactive towards alkenes. | N/A |

| This compound | The bifunctional molecule for initial surface attachment. The chlorosilane end binds to the native oxide layer. | Surface Silanization |

| Terminal Alkene Group (-CH=CH₂) | The reactive group for subsequent covalent attachment of molecules to the functionalized surface. | Hydrosilylation / Hydrogermylation |

Fabrication of Photosensitive Polymers and Coatings

Biomaterial and Biointerface Applications

The interface between a synthetic material and a biological system (the biointerface) is critical to the success of medical implants, biosensors, and cell culture platforms. mdpi.com this compound is instrumental in creating sophisticated biointerfaces by enabling the controlled immobilization of bioactive molecules, such as peptides. nih.govnih.gov

By first forming a vinyl-terminated surface with this compound, researchers can then use chemistries like the thiol-ene reaction to covalently attach peptides that promote or guide specific cell behaviors. nih.gov For example, gradients of the laminin-derived peptide CYIGSR have been created on glass surfaces using this approach to study and enhance the migration of Schwann cells, which are important for nerve repair. nih.gov Similarly, orthogonal gradients have been used to investigate the combinatorial effects of different peptides on co-cultured cells, providing a high-throughput method to optimize surfaces for tissue engineering. nih.govresearchgate.net These peptide-based self-assembled monolayers (SAMs) are used to mimic the extracellular matrix and study cellular interactions in a highly controlled manner. rsc.org The ability to precisely control the spatial presentation and concentration of these biomolecules is crucial for developing next-generation biomaterials. nih.govirb.hr

Table 3: Examples of this compound in Biointerface Fabrication This table summarizes research where this compound was used to create surfaces for biological studies.

| Immobilized Molecule/Peptide | Surface Type | Biological System Studied | Reference |

|---|---|---|---|

| Laminin-derived peptide (CYIGSR) | Concentration Gradient | Schwann Cell Migration | nih.gov |

| Osteogenic Growth Peptide (OGP) | Concentration Gradient | Co-cultured Cell Behavior | nih.gov |

| 4-Chlorobutyldimethylchlorosilane & this compound | Orthogonal Gradient | Synergistic interactions on co-cultured cells | researchgate.net |

Functionalization of Biomaterial Surfaces for Cell Behavior Studies

This compound is instrumental in the functionalization of biomaterial surfaces to create controlled environments for studying cellular behavior. numberanalytics.com Researchers utilize this compound to form self-assembled monolayers (SAMs) on substrates such as glass or silicon wafers. nih.gov A common method involves vapor deposition, where a solution of this compound in a solvent like toluene (B28343) is used as the chemical source to create a vinyl-terminated surface. nih.gov

Influence on Cell Proliferation and Differentiation

The surfaces functionalized with this compound and subsequently grafted with specific peptides have a profound influence on cell proliferation and differentiation. numberanalytics.comrsc.org By presenting cells with specific biological signals, these engineered microenvironments can guide cell fate. rsc.orgrsc.org

For instance, studies have demonstrated that tethering laminin-derived peptides to these surfaces can significantly impact Schwann cell (SC) activity. Research has shown that surfaces presenting peptides such as RGD (Arginine-Glycine-Aspartic acid), YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine), and IKVAV (Isoleucine-Lysine-Valine-Alanine-Valine) exhibit notable increases in cell numbers over time, indicating positive proliferation activity. nih.gov

Similarly, in the context of bone tissue engineering, the attachment of Osteogenic Growth Peptide (OGP) has been shown to regulate proliferation and differentiation in osteoblast lineage cells. nih.gov OGP is a known activator of osteogenic activity, and when tethered to a surface, it can promote bone density and osteoblast proliferation rates. nih.gov The ability to create concentration gradients of these peptides allows researchers to probe the concentration-dependent effects on cell behavior, which is critical for optimizing biomaterials for regenerative medicine. nih.govresearchgate.net

Table 1: Influence of Grafted Peptides on Cellular Behavior

| Peptide Sequence | Peptide Function | Cell Type Studied | Observed Effect | Source |

|---|---|---|---|---|

| RGD | Cell Adhesion | Schwann Cells, Osteoblasts | Promotes cell adhesion and proliferation. | nih.govnih.gov |

| YIGSR | Cell Adhesion/Signaling | Schwann Cells | Promotes cell proliferation. | nih.gov |

| IKVAV | Cell Adhesion/Signaling | Schwann Cells | Promotes cell proliferation. | nih.gov |

| OGP | Osteogenic Growth Factor | Osteoblast Lineage Cells | Stimulates proliferation and osteogenic activity. | nih.gov |

Peptide Grafting for Biological Signaling and Cell Adhesion

Peptide grafting is a key technique for creating bioactive surfaces, and this compound provides an ideal anchor for this process. rsc.orgnih.gov The terminal vinyl group (a carbon-carbon double bond) on the surface, introduced by the hexenyl group of the silane, is a reactive site for covalently attaching peptides. nih.gov

A widely used method for this grafting is the thiol-ene reaction, where a peptide containing a cysteine residue (which has a thiol group, -SH) is reacted with the vinyl-terminated surface. nih.gov This reaction forms a stable covalent bond, effectively tethering the peptide to the biomaterial. nih.govnih.gov This approach is highly versatile, allowing for the immobilization of various peptides designed to elicit specific cellular responses. nih.gov For example, RGD peptides are grafted to interact with cell surface integrin receptors, promoting cell adhesion and spreading. nih.govbiorxiv.org Other peptides, like OGP, are used to provide specific biological signals that can direct cells toward an osteogenic lineage. nih.gov This precise control over surface signaling is crucial for designing advanced biomaterials for tissue repair and regenerative medicine. rsc.orgnih.gov

Integration with Click Chemistry for Bioconjugation

The process of attaching peptides to surfaces prepared with this compound is a prime example of its integration with "click chemistry." nih.gov Coined by Barry Sharpless, click chemistry refers to a class of reactions that are modular, efficient, high-yielding, and generate minimal byproducts. wiley-vch.de These reactions are often bio-orthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes. nih.govresearchgate.net

The thiol-ene reaction used for peptide grafting is a notable example of a click reaction. nih.gov It allows for the specific and efficient conjugation of thiol-containing biomolecules (like cysteine-terminated peptides) onto the vinyl-functionalized surface. nih.govnih.gov Other prominent click reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wiley-vch.detebubio.com The use of this compound to create a "clickable" surface demonstrates how this compound serves as a foundational component in modern bioconjugation strategies, enabling the simple and robust assembly of complex, functional biomaterials. tebubio.com

Catalysis Research Involving Organosilanes

In the realm of organometallic catalysis, this compound typically functions as a reagent or a precursor for surface modification rather than as a catalyst itself. google.comgoogleapis.com Organometallic catalysis involves catalysts that contain a metal-carbon bond, which are pivotal in numerous industrial and synthetic processes. numberanalytics.comdspaces.org Catalysis can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. numberanalytics.com

While patents may list this compound in processes involving organometallic compounds, its primary role is often to introduce a reactive functional group onto a substrate (like silica) or to participate as a building block in a larger synthesis. googleapis.com The surfaces it creates can, however, serve as supports for organometallic catalysts, anchoring them to a solid phase in heterogeneous catalysis systems.

Research into organosilicon chemistry is actively developing novel catalytic systems for a variety of transformations. wiley-vch.de This includes reactions such as the hydrosilylation of alkenes, C-H bond silylation, and silicon-based cross-coupling reactions. wiley-vch.decardiff.ac.uk While this compound is not the catalyst in these systems, the chemistry it enables is part of this innovative landscape.

For example, the development of catalysts for the isomerization of allyl silanes to more synthetically useful vinyl silanes is an area of active research, employing catalysts based on transition metals like ruthenium and iron, as well as metal-free organoborane catalysts. cardiff.ac.uk Furthermore, the thiol-ene click reaction, which relies on the vinyl group provided by this compound, is itself a catalytic process, often initiated by UV light in the presence of a photoinitiator. nih.gov This represents a novel catalytic system for surface modification, highlighting the compound's indirect but crucial role in facilitating advanced organosilicon transformations.

Theoretical and Computational Chemistry Perspectives

Quantum Chemical Studies of 5-Hexenyldimethylchlorosilane and its Derivatives

Quantum chemistry, through the application of quantum mechanics to chemical systems, allows for the detailed calculation of molecular properties. acs.orgqulacs.org Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in predicting the electronic structure and geometry of molecules like this compound. ijcce.ac.irresearchgate.netmdpi.comrsc.orgwarwick.ac.uk

Analysis of Molecular Characteristics and Photophysical Properties

Quantum chemical calculations can elucidate key molecular characteristics of this compound. These include the optimization of its three-dimensional geometry, determination of bond lengths and angles, and calculation of its vibrational frequencies, which correspond to infrared spectroscopy data. uci.eduijsrst.com

Photophysical properties, such as absorption and emission spectra, are investigated using Time-Dependent DFT (TD-DFT). mdpi.commdpi.com These calculations can predict the electronic transitions, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijsrst.com The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's reactivity and electronic behavior. For related silane (B1218182) derivatives, studies have shown that substituents can significantly influence their photophysical properties, such as fluorescence. mdpi.comsioc-journal.cnresearchgate.net

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17ClSi |

| Average Mass | 176.760 Da |

| Monoisotopic Mass | 176.078805 Da |

| Density | 0.872 g/cm³ |

| Boiling Point (at 760 mmHg) | 191.378 °C |

| Flash Point | 62.213 °C |

| Refractive Index | 1.4423 |

| LogP | 3.78660 |

| This data is based on computational predictions. lookchem.com |

Investigation of Energy and Charge Transfer Mechanisms

Theoretical studies are crucial for understanding intramolecular and intermolecular energy and charge transfer processes. nih.gov For derivatives of this compound, particularly in the context of materials science or photochemistry, investigating these mechanisms is key. Computational methods can model how electronic excitation energy is transferred from one part of a molecule to another or between molecules. nih.gov Similarly, charge transfer, the movement of an electron from a donor to an acceptor moiety, can be computationally modeled. acs.orgnih.gov These studies often involve analyzing the electronic coupling between the involved molecular orbitals. While specific studies on this compound are not prominent, research on other organosilicon compounds highlights the importance of the silicon atom in mediating such electronic processes. open.ac.uk

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to map out the energetic landscapes of chemical reactions, identifying transition states and reaction intermediates. This allows for a detailed understanding of reaction pathways and kinetics. researchgate.net

Hydrosilylation Reaction Pathway Analysis

Hydrosilylation is a significant reaction for organosilicon compounds. Computational modeling, often using DFT, can be employed to analyze the mechanism of the addition of the Si-H bond across the hexenyl group's double bond in a derivative of this compound. Such studies would typically investigate the reaction pathway, calculating the activation energies for different proposed mechanisms (e.g., Chalk-Harrod or modifications thereof). While specific computational pathway analyses for this compound are not readily found, the general mechanisms for hydrosilylation have been subject to theoretical investigation. mdpi.com

Simulation of Surface Reaction Dynamics

This compound is used to functionalize surfaces, creating self-assembled monolayers (SAMs). uci.eduscispace.com Computational simulations can model the dynamics of how these molecules react with and arrange on a surface, such as silica (B1680970). matlantis.com Molecular dynamics (MD) simulations, for instance, can provide insights into the orientation and packing of the molecules on the substrate. researchgate.net These simulations are critical for understanding the formation and properties of the resulting surface coatings. Ab initio molecular dynamics can be used to study the initial steps of the reaction between the chlorosilane headgroup and the surface hydroxyl groups. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR are computational methodologies used to correlate the chemical structure of a compound with its biological activity or a particular chemical property. matlantis.comnih.gov These approaches are widely used in drug discovery and materials science. ljmu.ac.uknih.gov

SAR studies involve qualitatively assessing how modifications to a molecule's structure affect its activity. rsc.orgresearchgate.netdigitellinc.com For instance, in a series of related organosilane compounds, SAR can help identify which functional groups are crucial for a desired effect. rsc.org

QSAR takes this a step further by developing mathematical models that quantitatively relate molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to the observed activity. nih.govkoreascience.krresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For this compound and its derivatives, SAR and QSAR studies could be valuable in various contexts. For example, if used in the development of new materials, these methods could help in designing molecules with optimized surface binding properties or specific electronic characteristics. While general SAR and QSAR studies on organosilanes and silyl (B83357) ethers exist, specific analyses focused on this compound are not documented in the surveyed literature. rsc.orgresearchgate.net

Application of Machine Learning Approaches in Organosilane Chemistry

The intersection of computational chemistry and artificial intelligence has introduced powerful new paradigms for investigating complex chemical systems. In the field of organosilane chemistry, which includes compounds like this compound, machine learning (ML) is emerging as a transformative tool. mdpi.com ML algorithms are particularly well-suited for navigating the vast and complex chemical space of organosilanes to predict properties, optimize reactions, and accelerate the discovery of new materials. tandfonline.com By learning from large datasets, ML models can identify intricate structure-property relationships that are not immediately obvious and are often too resource-intensive to explore using traditional computational or experimental methods alone. tandfonline.comarxiv.org This data-driven approach holds significant promise for tailoring organosilane molecules for specific, high-performance applications. mdpi.com

Predicting Physicochemical and Mechanical Properties

A significant application of machine learning in organosilane chemistry is the prediction of fundamental physicochemical and mechanical properties. This is crucial for industries where organosilanes are used, such as in semiconductor manufacturing and advanced materials. digitellinc.com

Table 1: Performance of a D-MPNN Model for Predicting Organosilane Boiling Points

| Parameter | Details |

|---|---|

| ML Model | Directed Message-Passing Neural Network (D-MPNN) |

| Dataset Size | 1700 organosilane compounds |

| Training Set | 80% of dataset |

| Validation Set | 10% of dataset |

| Test Set | 10% of dataset |

| R² Value | 0.98 digitellinc.com |

| Root-Mean-Squared Error (RMSE) | 10.0°C digitellinc.com |

This table summarizes the architecture and performance of a machine learning model developed to predict the boiling points of organosilane compounds. digitellinc.com

Beyond physicochemical properties, ML has been combined with molecular dynamics (MD) simulations to understand and predict the mechanical performance of silanes, particularly their role as adhesion promoters at interfaces. tandfonline.comtandfonline.com In one comprehensive study, researchers used MD to simulate the mechanical failure of various silane molecules bonded to a glass surface. tandfonline.com Due to the computational cost of running MD simulations on all possible silane chemistries, a machine learning approach was employed to predict the peak failure forces for a vast library of over 84,000 molecules. tandfonline.com This hybrid approach involved using a Variational Autoencoder (VAE) to represent the molecular structures in a simplified, physically meaningful way, followed by a quantile random forest regression model to predict mechanical performance. tandfonline.comtandfonline.com

Table 2: Hybrid MD-ML Framework for Predicting Silane Mechanical Strength

| Component | Description |

|---|---|

| Simulation Method | Molecular Dynamics (MD) to generate initial training data |

| ML Models | Variational Autoencoder (VAE) and Quantile Random Forest Regression |

| Task | Predict peak failure forces of silane molecules on a glass surface |

| Chemical Space | Over 84,000 silane candidate molecules tandfonline.com |

| Key Finding | The ML approach successfully predicted performance for a large set of molecules, leveraging parameters from a smaller set of MD simulations. tandfonline.com |

This table outlines a combined simulation and machine learning strategy used to evaluate the mechanical properties of a large number of silane molecules. tandfonline.comtandfonline.com

Accelerating Discovery and Optimizing Reactions

Machine learning is not only for prediction but also for accelerating the discovery of new materials and optimizing chemical reactions. mdpi.comunive.it The ability of ML to screen vast virtual libraries of compounds enables a data-driven approach to materials discovery that is far more efficient than traditional trial-and-error experimentation. eusko-ikaskuntza.eus In the context of silane-modified nanomaterials, ML integration is seen as a crucial future step to hasten the discovery and optimization of silane modifications for targeted applications in energy harvesting and electronics. mdpi.com

ML platforms are also being developed to guide experimental campaigns for reaction optimization. unive.it By building complex models that connect various process variables, these tools can efficiently pinpoint optimal reaction conditions, thereby limiting the waste of time, chemicals, and money. unive.it For instance, researchers have developed ML models to predict pKa values for acids in different organic solvents, a critical parameter for optimizing many chemical reactions, including those involving silanes. nottingham.ac.uknottingham.ac.uk

Analysis of Complex Systems and Classification

Machine learning models are also adept at analyzing complex chemical systems and performing classification tasks. For example, ML has been applied to model the growth of silicon nanoparticles from colliding silane fragments in nonthermal plasmas—a process that is challenging and computationally expensive to describe with traditional models. arxiv.org The research demonstrated that ML models can achieve high predictive accuracy using only a fraction (15-25%) of the sampling data typically required. arxiv.org

In another application, ML was used for the chemical identification of silane films. aip.org Researchers applied both logistic regression (LR) and XGBoost models to identify nine different types of silanes in various mixtures. aip.org The models were trained on mass spectrometry data from pure and mixed samples to predict the presence or absence of each silane type in an unknown film. aip.org

Table 3: Comparison of ML Models for Silane Film Identification

| ML Model | Accuracy | Notes |

|---|---|---|

| Logistic Regression (LR) | 67% | As a linear method, its lower accuracy was attributed to higher sensitivity to noise. aip.org |

| XGBoost | 94% | Demonstrated superior performance for the classification task. aip.org |

This table compares the accuracy of two different machine learning models used to identify specific silane films within mixtures. aip.org

Conclusion and Future Research Directions

Summary of Current Research Status and Key Findings

Research on 5-Hexenyldimethylchlorosilane has established it as a critical reagent in surface chemistry and materials science. Its primary utility lies in its ability to form self-assembled monolayers (SAMs) on hydroxylated substrates such as glass and silicon oxide. The molecule's structure is key to its function: the chlorosilane group provides a reactive anchor to the substrate, while the terminal hexenyl (vinyl) group presents a versatile platform for subsequent chemical modifications.

A significant body of research has focused on using these vinyl-terminated surfaces for biological applications. The terminal double bond is readily functionalized, most commonly via thiol-ene "click" chemistry, allowing for the covalent attachment of biomolecules like peptides. nih.govrsc.org This has been instrumental in creating controlled environments to study cellular behavior. For instance, researchers have fabricated concentration gradients of laminin-derived peptides on this compound-treated glass slides to investigate and guide the migration of Schwann cells, which is crucial for nerve regeneration. nih.govrsc.org

Another key area of application is in atmospheric chemistry. Scientists have used this compound to coat silica (B1680970) nanoparticles, creating a model system that mimics organic aerosols. By exposing these coated particles to ozone and UV radiation, researchers can study the mechanisms of oxidative and photochemical aging of organic aerosols in the atmosphere, providing insights into the formation of secondary organic pollutants.

Furthermore, the compound is employed in the fabrication of patterned and multifunctional surfaces through techniques like photolithography and sequential vapor deposition. researchgate.net This allows for the creation of spatially defined chemical patterns on a substrate, which is fundamental for developing microarrays and biosensors. A notable finding is the ability to create orthogonal concentration gradients by sequentially depositing this compound and another functional silane (B1218182), enabling the study of complex, synergistic interactions at the cellular level. researchgate.netnih.gov

Table 1: Summary of Key Research Findings for this compound

nih.govrsc.org| Research Area | Substrate(s) Used | Key Finding/Application | Citation(s) |

|---|---|---|---|

| Biomaterial Surface Engineering | Glass slides, Silicon wafers | Creation of peptide concentration gradients to guide Schwann cell migration for neural tissue engineering. | |

| Atmospheric Chemistry | SiO₂ (Silica) nanoparticles | Modeling the ozonolysis and photochemical aging of organic aerosols to understand air pollution mechanisms. | |

| Multifunctional Surfaces | Glass, Silicon wafers | Fabrication of one- and two-dimensional orthogonal chemical gradients for studying synergistic cellular responses to multiple biomolecules. |

Emerging Trends in this compound Research

The trajectory of research involving this compound is moving towards the creation of increasingly complex and dynamic material interfaces. A prominent trend is the development of multifunctional and multicomponent surfaces designed to more accurately mimic the native extracellular matrix (ECM). researchgate.net The fabrication of "dual click" orthogonal gradients, where surfaces are patterned with gradients of two different molecules (e.g., this compound and 4-chlorobutyldimethylchlorosilane), is a prime example. researchgate.netnih.gov This allows for subsequent orthogonal ligation of different peptides or growth factors, enabling high-throughput investigation into the synergistic effects of various biochemical cues on cell fate, adhesion, and proliferation. nih.gov

Another significant emerging trend is its use in developing systems for reversible catalyst immobilization. nih.gov Research has demonstrated that alkene-modified molecular catalysts can be attached to a silica support functionalized with this compound through a cross-metathesis reaction. Because this reaction is reversible, the valuable catalyst can be cleaved from the support after use, purified, and re-immobilized for subsequent cycles. nih.gov This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts, pointing towards more sustainable and cost-effective industrial chemical processes.

The sophistication of analytical techniques applied to these functionalized surfaces is also advancing. Methods such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are being used to precisely characterize the chemical composition and distribution of molecules on the gradient surfaces, providing a deeper understanding of the structure-function relationship at the nanoscale. researchgate.net

Unexplored Research Avenues and Potential for Novel Applications

While current research has laid a strong foundation, numerous research avenues for this compound remain largely unexplored. The potential for creating dynamic and responsive surfaces is a particularly exciting frontier. Future work could focus on integrating the vinyl-terminated monolayers with stimuli-responsive polymers or molecules that change their conformation or chemical state in response to external triggers like light, pH, or temperature. This could lead to "smart" biomaterials that can actively control cell behavior in real-time for applications in drug delivery and regenerative medicine. numberanalytics.com

The development of high-throughput screening platforms represents another major opportunity. The ability to create complex, multi-component gradients could be leveraged to design biochips that screen vast libraries of compounds or biological ligands for their effect on specific cellular processes. Such platforms could accelerate drug discovery and the development of personalized medicine by rapidly identifying optimal surface chemistries for medical implants or cell culture devices.

In the realm of materials science and electronics, the precise surface functionalization enabled by this compound could be explored for creating novel sensors and molecular electronic components. The vinyl group could serve as a starting point for surface-initiated polymerization to grow polymer brushes with tailored electronic or optical properties.

Finally, the concept of reversible immobilization, currently demonstrated for catalysts, could be extended to other molecules. One could envision reversible capture-and-release systems for purifying sensitive biomolecules or for creating reusable diagnostic sensors where the sensing element can be regenerated after use. Further optimization of the cross-metathesis reaction conditions for various substrates and target molecules will be key to realizing these advanced applications.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 5-hexenyldimethylchlorosilane in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry, and well-ventilated area under inert gas (e.g., argon) to prevent hydrolysis. In case of skin contact, rinse immediately with copious water for ≥15 minutes and seek medical attention .

Q. How can researchers synthesize or purify this compound for surface modification experiments?

- Methodological Answer : The compound is typically synthesized via chlorination of dimethylhexenylsilane. Purification involves fractional distillation under reduced pressure (e.g., 80–100°C at 10–20 mmHg) to isolate the product from byproducts like hexenyldimethylsilanol. Verify purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Advanced Research Questions

Q. How is this compound utilized in creating orthogonal peptide concentration gradients for surface engineering?

- Methodological Answer : The compound is applied to generate vinyl-terminated gradients via controlled diffusion (e.g., 1-minute diffusion time) on silicon substrates. Subsequent thiol-ene "click" reactions with thiolated peptides (e.g., OGP-thiol) under UV irradiation (254 nm, 2 hours) enable spatially resolved functionalization. Post-reaction, sonicate substrates in DMF to remove unbound residues .

- Validation : Use static water contact angle measurements (e.g., 30–90° range) and XPS analysis (Cl₂ peak fitting) to map surface coverage .

Q. What thermodynamic and kinetic factors influence vapor-phase surface-initiated ring-opening metathesis polymerization (SI-ROMP) using this compound?